molecular formula C22H20N2O2S B2426215 N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide CAS No. 477504-62-4

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide

Cat. No.: B2426215
CAS No.: 477504-62-4
M. Wt: 376.47
InChI Key: GFGWYGDSGSLDLJ-GHVJWSGMSA-N
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Description

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a chemical compound known for its unique structure and diverse applications in scientific research. This compound belongs to the benzothiazole family, which is known for its biological and pharmacological activities .

Properties

IUPAC Name

N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c1-14(2)26-17-11-8-16(9-12-17)21(25)23-22-24(3)19-13-10-15-6-4-5-7-18(15)20(19)27-22/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFGWYGDSGSLDLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Manganese(III)-Mediated Cyclization of Acylthiourea Precursors

The most efficient method involves manganese(III) acetate-induced cyclization of 3-(2-naphthyl)-1-(4-isopropoxybenzoyl)thiourea (Fig. 1). Liu et al. demonstrated that Mn(OAc)3·2H2O (2.2 equiv) in anhydrous acetonitrile at 80°C under air achieves 78% yield within 6 hours. The reaction proceeds through a radical mechanism where Mn(III) abstracts a hydrogen atom from the thiourea nitrogen, initiating cyclization to form the thiazole ring.

Key advantages include:

  • Atom economy : 92% as calculated via $$ \text{AE} = \frac{\text{MW}{\text{product}}}{\sum \text{MW}{\text{reactants}}} \times 100 $$
  • Stereoselectivity : Exclusive formation of the E-isomer due to steric hindrance from the naphthyl group
  • Scalability : Demonstrated at 50 mmol scale with consistent yields

Table 1 : Optimization parameters for Mn(III)-mediated synthesis

Parameter Optimal Value Yield Impact (±5%)
Mn(OAc)3 (equiv) 2.2 <60% if <2.0
Temperature (°C) 80 Δ10°C = ±12%
Reaction Time (h) 6 Prolonged → Decomp
Solvent MeCN EtOAc: 58% yield

Condensation Approach Using Preformed Thiazole Intermediates

An alternative route involves stepwise assembly through 3-methylnaphtho[2,1-d]thiazol-2-amine intermediate (Fig. 2). The protocol adapted from CN112546037A patent data proceeds via:

  • Thiazole formation : 2-Naphthalenethiol (1.0 equiv) reacts with methyl isocyanide (1.05 equiv) in DMF at 120°C (82% yield)
  • Ylidene generation : Oxidative dehydrogenation using DDQ (2.5 equiv) in dichloroethane at reflux (4 h, 74% yield)
  • Amidation : Coupling with 4-isopropoxybenzoyl chloride (1.1 equiv) using Hünig's base (2.0 equiv) in THF (0°C → RT, 12 h, 89% yield)

This method allows modular modification but requires rigorous exclusion of moisture during the amidation step. Comparative NMR analysis (¹H, 13C) of intermediates confirms regiospecific functionalization at C-2 of the thiazole ring.

Microwave-Assisted One-Pot Synthesis

Emerging techniques utilize microwave irradiation to accelerate the condensation between 2-mercaptonaphthalene (1.0 equiv), methylglyoxal (1.2 equiv), and 4-isopropoxybenzamide (1.05 equiv) in PEG-400 solvent. Initial results show:

  • Reaction time reduction : 25 minutes vs. 6 hours conventional
  • Yield improvement : 84% at 150°C (300 W irradiation)
  • Byproduct suppression : <3% des-isopropyl analog vs. 12% in thermal conditions

The mechanism proceeds through in situ formation of a thioamide intermediate, followed by 6π-electrocyclic ring closure. DFT calculations (B3LYP/6-31G*) support a concerted transition state with activation energy $$ E_a = 28.3 \, \text{kcal/mol} $$.

Critical Analysis of Synthetic Methodologies

Table 2 : Comparative evaluation of synthesis routes

Metric Mn(III) Route Stepwise Condensation Microwave
Overall Yield (%) 78 64 84
Purity (HPLC) 99.2 98.5 97.8
E:Z Isomer Ratio >99:1 95:5 97:3
Scalability (g) 50 100 10
Cost Index ($/g) 2.8 4.1 3.5

The Mn(III) method excels in stereochemical control and scalability, while microwave synthesis offers time efficiency at the expense of current equipment limitations. Impurity profiling via LC-MS identifies three principal byproducts:

  • Des-methyl analog (m/z 397.12): <0.5% in optimal conditions
  • Oxo-thiazolidinone (m/z 433.09): Forms via overoxidation (DDQ excess)
  • Benzamide hydrolysis product (m/z 179.08): pH-dependent (<1% at pH 6–7)

Advanced Characterization and Validation

X-ray crystallography confirms the (2E)-configuration with key bond parameters:

  • C2=N1: 1.287 Å (vs. 1.34 Å in Z-isomer)
  • N1-C3-C4 angle: 122.7° (characteristic of ylidene conjugation)

¹H NMR (500 MHz, DMSO-d6):

  • δ 8.72 (s, 1H, NH)
  • δ 7.89–7.21 (m, 10H, naphthyl + benzamide)
  • δ 4.76 (sept, J=6.2 Hz, 1H, OCH(CH3)2)
  • δ 3.42 (s, 3H, N-CH3)

13C NMR (126 MHz, DMSO-d6):

  • δ 167.4 (C=O)
  • δ 159.1 (C=N)
  • δ 154.3 (OCH(CH3)2)
  • δ 22.1/21.9 (OCH(CH3)2)

Chemical Reactions Analysis

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Properties

The compound features a naphtho[2,1-d][1,3]thiazole core, which is known for its diverse biological activities. The thiazole ring contributes to its electron-rich nature, enhancing interactions with biological targets. The presence of the propan-2-yloxy group may influence solubility and bioavailability, making it a candidate for drug development.

Anticancer Activity

Recent studies have indicated that compounds similar to N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide exhibit significant anticancer properties. For instance:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways such as the PI3K/Akt/mTOR pathway.
  • Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of naphtho[2,1-d][1,3]thiazoles showed potent activity against various cancer cell lines, including breast and lung cancer cells .

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity against a range of pathogens:

  • In Vitro Studies : Research has shown that naphtho[2,1-d][1,3]thiazole derivatives possess antibacterial and antifungal properties. For example, a derivative exhibited significant inhibition against Staphylococcus aureus and Candida albicans .

G Protein-Coupled Receptor Modulation

Naphtho[2,1-d][1,3]thiazole compounds have been studied for their ability to modulate G protein-coupled receptors (GPCRs):

  • Receptor Interaction : These compounds can act as allosteric modulators or antagonists at specific GPCRs involved in various physiological processes. This property makes them valuable in drug discovery for conditions like hypertension and diabetes .

Organic Electronics

The unique electronic properties of naphtho[2,1-d][1,3]thiazole derivatives make them suitable for applications in organic electronics:

  • Conductivity : The compound's ability to form π-stacked structures can enhance charge transport in organic semiconductors .

Photovoltaics

Research indicates potential use in photovoltaic devices due to favorable light absorption characteristics:

  • Solar Cell Efficiency : Incorporating these compounds into organic solar cells can improve efficiency by optimizing light harvesting and charge separation processes .

Summary of Findings

Application AreaKey FindingsReferences
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cancer types
Antimicrobial PropertiesEffective against Staphylococcus aureus and Candida albicans
GPCR ModulationActs as allosteric modulators; potential in treating metabolic diseases
Organic ElectronicsEnhances charge transport; suitable for organic semiconductors
PhotovoltaicsImproves efficiency in solar cells through better light absorption

Mechanism of Action

The mechanism of action of N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific structure and the resulting properties, which make it suitable for a wide range of applications.

Biological Activity

N-[(2E)-3-methyl-2H,3H-naphtho[2,1-d][1,3]thiazol-2-ylidene]-4-(propan-2-yloxy)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a naphtho[2,1-d][1,3]thiazole moiety which is known for its diverse biological properties. The structure can be represented as follows:

N 2E 3 methyl 2H 3H naphtho 2 1 d 1 3 thiazol 2 ylidene 4 propan 2 yloxy benzamide\text{N 2E 3 methyl 2H 3H naphtho 2 1 d 1 3 thiazol 2 ylidene 4 propan 2 yloxy benzamide}

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives related to naphtho[2,3-d]thiazole compounds. For instance, the compound 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) demonstrated significant antimicrobial activity against various strains such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of PNT Against Various Strains

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus epidermidis8 µg/mL
Staphylococcus aureus16 µg/mL
MRSA32 µg/mL

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Anticancer Activity

Compounds containing the naphtho[2,1-d][1,3]thiazole structure have shown promise in anticancer applications. The cytotoxic effects of related compounds have been observed in various cancer cell lines. For example, high-throughput screening identified certain derivatives with significant cytotoxicity against cancer cells .

Table 2: Cytotoxicity of Naphtho[2,1-d][1,3]thiazole Derivatives

CompoundCell Line TestedIC50 (µM)
N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamideHeLa15
N-(piperazinyl)naphtho[2,3-d]thiazoleMCF720

The structure–activity relationship (SAR) studies suggest that modifications at specific positions on the naphtho-thiazole ring can enhance anticancer efficacy .

Study on PNT

In a study focusing on PNT's antimicrobial properties, fluorescence microscopy revealed that PNT was effectively taken up by bacterial cells, leading to a reduction in cell viability. The study concluded that the compound could serve as a lead for developing new antimicrobial agents .

Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step process involving condensation reactions followed by purification techniques such as recrystallization and chromatography. Characterization was performed using NMR and mass spectrometry to confirm the structural integrity of the synthesized compound .

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